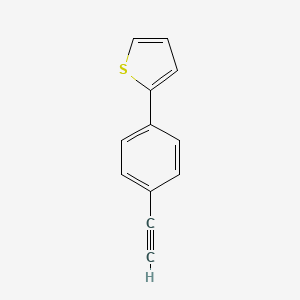

2-(4-Ethynylphenyl)thiophene

Description

Significance of Thiophene-Based Conjugated Systems in Organic Electronics and Optoelectronics

Thiophene-based π-conjugated systems are a cornerstone of modern organic electronics and optoelectronics. nih.gov Their widespread use in devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs) is a testament to their exceptional properties. nih.govnih.gov The sulfur-containing five-membered aromatic ring of thiophene (B33073) offers several advantages.

The presence of the sulfur atom influences the electronic structure of the molecule, contributing to its electron-rich nature and facilitating charge transport. nih.gov The planarity of the thiophene ring, coupled with its ability to form well-ordered molecular packing in the solid state, is crucial for efficient charge carrier mobility. nih.gov Furthermore, the chemical reactivity of the thiophene ring allows for straightforward functionalization at various positions, enabling the fine-tuning of its electronic and photophysical properties. nih.govcmu.edu

The HOMO and LUMO energy levels of thiophene derivatives can be readily modulated through chemical modification, which is a critical aspect in the design of materials for specific electronic applications. nih.gov This tunability allows for the optimization of energy level alignment at interfaces within a device, which is essential for efficient charge injection, extraction, and transport.

Role of Ethynylphenyl Moieties in π-Conjugated Architectures

Ethynylphenyl moieties play a crucial role in the design of advanced π-conjugated materials. The introduction of the rigid, linear acetylene (B1199291) (ethynyl) linker extends the π-conjugation of the molecular backbone, which has a profound impact on the electronic and optical properties of the material. bldpharm.com This extension of conjugation typically leads to a red-shift in the absorption and emission spectra, allowing for the absorption of a broader range of the solar spectrum in photovoltaic applications, for instance.

The rigid nature of the ethynylphenyl group helps to enforce a more planar molecular geometry, which can enhance intermolecular π-π stacking and improve charge transport characteristics in the solid state. This structural rigidity also minimizes energy loss through vibrational modes, which can lead to higher fluorescence quantum yields in emissive materials.

Furthermore, the ethynyl (B1212043) group is a versatile functional handle for the construction of more complex molecular architectures through reactions like the Sonogashira coupling. mdpi.commdpi.com This reaction allows for the efficient formation of carbon-carbon bonds between terminal alkynes and aryl halides, providing a powerful tool for the synthesis of a wide variety of conjugated oligomers and polymers. mdpi.commdpi.com

Overview of Research Trajectories for 2-(4-Ethynylphenyl)thiophene in Contemporary Chemistry and Materials Science

While specific, in-depth research on this compound is not yet widely published, its molecular structure suggests several promising research trajectories based on the well-established properties of its constituent parts and similar compounds.

Synthesis and Polymerization: The synthesis of this compound is readily achievable through established cross-coupling methodologies, most notably the Sonogashira coupling reaction between a halogenated thiophene and 4-ethynylphenylboronic acid or a related organometallic reagent. mdpi.commdpi.com A key research direction would be the use of this compound as a monomer for the synthesis of novel conjugated polymers. Polymerization via the terminal alkyne or through further functionalization of the thiophene ring could lead to materials with interesting electronic and optical properties for applications in organic electronics.

Photophysical and Electrochemical Characterization: A fundamental research trajectory involves the detailed characterization of the photophysical and electrochemical properties of this compound. This would include determining its absorption and emission spectra, fluorescence quantum yield, and excited-state lifetime. nih.govresearchgate.net Cyclic voltammetry studies would be crucial to determine its HOMO and LUMO energy levels, providing insight into its potential as an active material in electronic devices. nih.govrsc.org

Computational Studies: Theoretical and computational studies, using methods such as Density Functional Theory (DFT), would provide valuable insights into the electronic structure, molecular geometry, and predicted photophysical properties of this compound. nih.govrsc.org Such studies can guide synthetic efforts and help to rationalize experimental findings.

Device Applications: Based on the properties of related materials, this compound and its derivatives could be investigated for a variety of applications:

Organic Field-Effect Transistors (OFETs): The rigid, conjugated structure is a promising feature for achieving high charge carrier mobility.

Organic Photovoltaics (OPVs): As a component in donor-acceptor systems, it could contribute to efficient light harvesting and charge separation.

Organic Light-Emitting Diodes (OLEDs): Its potential luminescent properties could be harnessed in the emissive layer of OLEDs.

The following table provides a summary of the basic properties of this compound.

| Property | Value |

| Chemical Formula | C₁₂H₈S |

| Molecular Weight | 184.26 g/mol |

| CAS Number | 1445004-16-9 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H8S |

|---|---|

Molecular Weight |

184.26 g/mol |

IUPAC Name |

2-(4-ethynylphenyl)thiophene |

InChI |

InChI=1S/C12H8S/c1-2-10-5-7-11(8-6-10)12-4-3-9-13-12/h1,3-9H |

InChI Key |

WMSFDLDOWAEXSP-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC=C(C=C1)C2=CC=CS2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Ethynylphenyl Thiophene and Its Derivatives

Transition-Metal Catalyzed Coupling Reactions

Transition-metal catalyzed coupling reactions are the cornerstone for the synthesis of 2-(4-ethynylphenyl)thiophene and its derivatives. These reactions, particularly those catalyzed by palladium, enable the precise formation of carbon-carbon bonds between different molecular fragments, allowing for a modular and versatile approach to a wide range of substituted thiophene (B33073) compounds.

Sonogashira Cross-Coupling Approaches for Ethynylene Linkages

The Sonogashira reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgyoutube.com In the context of synthesizing this compound, the Sonogashira coupling is instrumental in creating the ethynylene linkage.

This can be achieved by coupling a halo-substituted thiophene with a phenylacetylene (B144264) derivative or by coupling a thienylacetylene with a halo-substituted benzene (B151609) derivative. For instance, the coupling of an iodothiophene with a terminal alkyne can be efficiently carried out using a Pd/C-CuI-PPh₃ catalyst system in water. nih.gov This method has been used to prepare a variety of acetylenic thiophenes with a broad range of functional groups in good yields. nih.gov

The reaction conditions for Sonogashira couplings are generally mild, often proceeding at room temperature. wikipedia.org The choice of base, solvent, and catalyst can be optimized to achieve high yields and selectivity. researchgate.netnih.govbeilstein-journals.org For example, a copper-free Sonogashira reaction can be performed using a palladium-N-heterocyclic carbene (NHC) complex as the catalyst. libretexts.org The use of trimethylsilylacetylene (B32187) is a common strategy to introduce a terminal alkyne, as the trimethylsilyl (B98337) group can be easily removed under mild conditions. wikipedia.orglibretexts.org

Table 1: Examples of Sonogashira Coupling Reactions for Thiophene Derivatives

| Thiophene Substrate | Alkyne Substrate | Catalyst System | Base/Solvent | Product | Yield (%) | Reference |

| 2-Iodothiophene | Phenylacetylene | Pd/C-CuI-PPh₃ | Amine/Water | 2-(Phenylethynyl)thiophene | Good | nih.gov |

| 2-Bromothiophene (B119243) | Phenylacetylene | Pd(PPh₃)₄/CuI | Triethylamine (B128534) | 2-(Phenylethynyl)thiophene | - | youtube.com |

| o-Iodoanilines | Terminal Alkynes | (PPh₃)₂CuBH₄ | DBU | 2-Ethynylaniline derivatives | >99 | nih.gov |

| Aryl Iodides | Phenylacetylene | GO-supported Cu(I) complex | K₂CO₃/Water | Diarylacetylenes | High | nih.gov |

| Phenyl Iodide | Phenylacetylene | FeCl₃/dmeda | Cs₂CO₃/Toluene | Diphenylacetylene | Excellent | beilstein-journals.org |

| 2-Arylamino-3-iodopyridines | Terminal Acetylenes | Fe(II)(bdmd)/CuI | KOt-Bu/NMP | 2-N-Arylated 7-azaindoles | - | beilstein-journals.org |

| Bromobenzene | Phenylacetylene | Co@imine-POP | -/PEG | Diphenylacetylene | - | beilstein-journals.org |

This table presents a selection of reported Sonogashira coupling reactions and is not exhaustive.

Suzuki-Miyaura Coupling Strategies for Aryl-Thiophene Bonds

The Suzuki-Miyaura coupling reaction is a versatile and widely employed method for the formation of carbon-carbon bonds, particularly for creating biaryl structures. nih.gov This palladium-catalyzed reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with a halide or triflate. nih.govsemanticscholar.org In the synthesis of this compound, the Suzuki coupling is a key strategy for forming the aryl-thiophene bond.

This can be accomplished by reacting a thiophene-based boronic acid or ester with a halo-substituted ethynylbenzene, or conversely, by reacting a thienyl halide with an ethynylphenylboronic acid. The reaction is known for its mild conditions, high functional group tolerance, and the commercial availability of many boronic acid reagents. nih.govtandfonline.com

A variety of palladium catalysts and ligands have been developed to optimize the Suzuki-Miyaura coupling for different substrates. tandfonline.combohrium.com For instance, novel palladium complexes have been shown to be effective catalysts for the coupling of 2-bromothiophene and 2,5-dibromothiophene (B18171) with various arylboronic acids under both conventional heating and microwave irradiation. tandfonline.combohrium.com The use of microwave assistance can significantly accelerate the reaction times. semanticscholar.org The choice of base and solvent system is also crucial for the success of the reaction. semanticscholar.org

Table 2: Examples of Suzuki-Miyaura Coupling Reactions for Aryl-Thiophene Synthesis

| Thiophene Substrate | Arylboronic Acid/Ester | Catalyst System | Base/Solvent | Product | Yield (%) | Reference |

| 2-Bromo-5-(bromomethyl)thiophene | Various aryl boronic acids | Pd(PPh₃)₄ | K₃PO₄/1,4-dioxane/H₂O | 2-(Bromomethyl)-5-aryl-thiophenes | 25-76 | nih.gov |

| 2-Acetyl-5-bromothiophene | Various aryl(hetaryl)boronic acids | Benzothiazole-based Pd(II)-precatalyst | Cs₂CO₃/DMF | 2-Acetyl-5-arylthiophenes | - | semanticscholar.org |

| 4-Bromothiophene-2-carbaldehyde | Various arylboronic pinacol (B44631) esters/acids | - | - | 4-Arylthiophene-2-carbaldehydes | Moderate to excellent | nih.gov |

| 2-Bromothiophene | Arylboronic acids | Pyrimidine-based Pd(II) complex | - | 2-Arylthiophenes | - | tandfonline.combohrium.com |

| 2,5-Dibromothiophene | Phenylboronic acid | Pyrimidine-based Pd(II) complex | - | 2,5-Diarylthiophenes | - | tandfonline.combohrium.com |

This table presents a selection of reported Suzuki-Miyaura coupling reactions and is not exhaustive.

Stille Coupling Methods for Conjugated Systems

The Stille coupling reaction is another powerful palladium-catalyzed cross-coupling method that is widely used in organic synthesis for the formation of carbon-carbon bonds. wikipedia.orglibretexts.org This reaction involves the coupling of an organotin compound (organostannane) with an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org The Stille reaction is particularly valuable for creating complex molecules and conjugated systems due to the stability of organostannanes and their tolerance to a wide range of functional groups. orgsyn.org

In the synthesis of this compound, the Stille coupling can be utilized to form either the aryl-thiophene bond or the ethynylene linkage, depending on the choice of organostannane and halide coupling partners. For example, a thienylstannane can be coupled with a halo-substituted ethynylbenzene, or a phenylstannane can be coupled with a halo-substituted thienylacetylene.

The development of highly active catalyst systems, often based on electron-rich phosphine (B1218219) ligands, has expanded the scope of the Stille reaction to include less reactive electrophiles like aryl chlorides and sulfonates. nih.gov The reaction mechanism involves oxidative addition of the halide to the palladium(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Table 3: Examples of Stille Coupling Reactions for Thiophene-Containing Systems

| Organostannane | Halide/Pseudohalide | Catalyst System | Conditions | Product | Reference |

| 2-Thiophenyl tributylstannane | 5,8-Dibromo-2,3-bis(4-(octyloxy)phenyl)quinoxaline | Pd₂(dba)₃/P(o-tol)₃ | Toluene, 100 °C | 5,8-Bis(2-thienyl)-2,3-bis(4-(octyloxy)phenyl)quinoxaline | rsc.org |

| 2,2'-Bis(trimethylstannane)-thienothiophene | 5-Hexyl-2-thiophenyl bromide | Pd₂(dba)₃/P(o-tol)₃ | Toluene, 100 °C | 5,8-Bis(5-hexylthiophen-2-yl)-2,2'-thienothiophene | rsc.org |

| Tributyl(2-thienyl)tin | 2,5-Dibromothiophene | Pd catalyst | - | Unsubstituted terthiophene | nih.gov |

| Aryl stannanes | Aryl mesylates/tosylates | Pd(OAc)₂/XPhos | CsF/t-BuOH | Biaryl products | nih.gov |

| Organostannanes | Aryl halides | Pd(OAc)₂/Dabco | - | Biaryls | organic-chemistry.org |

This table presents a selection of reported Stille coupling reactions and is not exhaustive.

Other Synthetic Routes and Functionalization Strategies

Beyond the well-established cross-coupling reactions, other synthetic methodologies offer valuable alternatives for the construction and functionalization of the this compound framework. These include reactions that form the thiophene ring itself and techniques for the direct introduction of aryl groups onto a pre-existing thiophene core.

Cycloisomerization Reactions for Thiophene Ring Formation

The formation of the thiophene ring through cycloisomerization reactions represents an atom-economical and regioselective approach to substituted thiophenes. acs.orgnih.gov These reactions typically involve the intramolecular cyclization of a suitably functionalized acyclic precursor containing both sulfur and the necessary carbon framework.

One notable example is the palladium-catalyzed cycloisomerization of (Z)-2-en-4-yne-1-thiols. acs.orgnih.gov This reaction proceeds under neutral conditions and can be applied to a variety of substrates, including those with base-sensitive functional groups. acs.org The catalytic system often consists of PdI₂ in conjunction with KI. acs.orgnih.gov The proposed mechanism involves the electrophilic activation of the triple bond by the Pd(II) catalyst, followed by intramolecular nucleophilic attack by the thiol group, protonolysis, and aromatization to form the thiophene ring. acs.org

Other metal-catalyzed cycloisomerization approaches have also been developed, highlighting the versatility of this strategy for constructing the thiophene nucleus with a specific substitution pattern in a single step. nih.gov

Table 4: Palladium-Catalyzed Cycloisomerization of (Z)-2-en-4-yne-1-thiols to Substituted Thiophenes

| Substrate (Z)-2-en-4-yne-1-thiol | Catalyst System | Solvent/Temperature | Product | Yield (%) | Reference |

| R = H | PdI₂/KI | DMA, 25 °C | 2-Substituted thiophene | 94 | acs.orgnih.gov |

| R = n-C₆H₁₃ | PdI₂/KI | DMA, 100 °C | 2-Substituted-5-methylthiophene | 85 | acs.orgnih.gov |

| R = Ph | PdI₂/KI | DMA, 100 °C | 2-Phenyl-5-methylthiophene | 82 | acs.orgnih.gov |

This table is based on data from reported palladium-catalyzed cycloisomerization reactions and is not exhaustive. acs.orgnih.gov

Direct Arylation Techniques of Thiophene Ring Systems

Direct arylation, which involves the formation of a carbon-carbon bond between an aromatic C-H bond and an aryl halide, has emerged as a powerful and atom-economical alternative to traditional cross-coupling reactions. tandfonline.comresearchgate.net This approach avoids the need for pre-functionalization of the thiophene ring with organometallic or organoboron groups, thus shortening synthetic sequences. acs.orgcapes.gov.br

Palladium-catalyzed direct arylation is a common method for the 2-arylation of thiophenes. tandfonline.comresearchgate.net By using a low loading of a phosphine-free palladium catalyst, such as Pd(OAc)₂, a range of aryl bromides can be coupled with thiophene to afford 2-arylated thiophenes in good yields. tandfonline.comresearchgate.net The reaction typically requires a base, such as KOAc, and is often carried out in a high-boiling solvent like DMA at elevated temperatures. tandfonline.comresearchgate.net

Controlling the regioselectivity of direct arylation can be a challenge, as thiophene has multiple C-H bonds that can potentially react. acs.orgnih.gov However, methodologies have been developed to achieve selective arylation at either the α- or β-positions of the thiophene ring. acs.orgacs.org For instance, the use of specific ligands or catalyst systems can direct the arylation to the desired position. acs.orgacs.org The development of room-temperature direct arylation methods further enhances the utility and functional group tolerance of this strategy. acs.org

Table 5: Direct Arylation of Thiophene with Aryl Bromides

| Aryl Bromide | Catalyst System | Base/Solvent | Product | Yield (%) | Reference |

| 4-Bromobenzonitrile | 0.2 mol% Pd(OAc)₂ | KOAc/DMA | 2-(4-Cyanophenyl)thiophene | 85 | tandfonline.comresearchgate.net |

| 4-Bromoacetophenone | 0.2 mol% Pd(OAc)₂ | KOAc/DMA | 2-(4-Acetylphenyl)thiophene | 82 | tandfonline.comresearchgate.net |

| Methyl 4-bromobenzoate | 0.2 mol% Pd(OAc)₂ | KOAc/DMA | Methyl 4-(thiophen-2-yl)benzoate | 80 | tandfonline.comresearchgate.net |

| 4-Bromonitrobenzene | 0.2 mol% Pd(OAc)₂ | KOAc/DMA | 2-(4-Nitrophenyl)thiophene | 73 | tandfonline.comresearchgate.net |

| 4-tert-Butylbromobenzene | 0.2 mol% Pd(OAc)₂ | KOAc/DMA | 2-(4-tert-Butylphenyl)thiophene | 38 | researchgate.net |

This table is based on data from reported direct arylation reactions and is not exhaustive. tandfonline.comresearchgate.net

Post-Synthetic Derivatization and Functionalization of the Core Structure

The this compound core structure serves as a versatile scaffold that can be readily modified post-synthesis to generate a diverse library of derivatives. The presence of two key reactive sites—the terminal alkyne (ethynyl group) and the electron-rich thiophene ring—allows for selective functionalization through various organic reactions. This strategic derivatization is crucial for fine-tuning the electronic, optical, and material properties of the resulting compounds.

The primary methods for post-synthetic modification involve reactions that extend the π-conjugated system via the ethynyl (B1212043) group, most notably through cross-coupling reactions, and the introduction of substituents onto the thiophene ring using electrophilic substitution or metalation-based strategies.

Functionalization via the Ethynyl Group

The terminal ethynyl group is a highly valuable functional handle for molecular elaboration, primarily through metal-catalyzed cross-coupling reactions. The Sonogashira coupling, a palladium-copper co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is the most prominent method for this purpose. This reaction allows for the direct attachment of various aromatic and heteroaromatic systems to the ethynylphenyl moiety, effectively extending the π-conjugation.

Research has shown that ethynylphenyl-containing scaffolds readily react with a range of heteroaryl iodides under standard Sonogashira conditions (Pd(PPh₃)₂Cl₂, CuI, and a base like triethylamine in THF) to produce terminal pyridyl, pyrazyl, pyrimidyl, and thienyl derivatives in moderate to good yields. nih.gov For instance, the reaction of a molecule containing the 4-ethynylphenyl group with different heteroaryl iodides can yield a variety of extended π-systems. nih.gov Furthermore, this methodology can be applied in a twofold manner; for example, reacting an ethynyl-terminated compound with 2,5-diiodothiophene (B186504) can produce a bis(ethynylthienyl)thiophene derivative, demonstrating the potential for creating complex, symmetrical architectures. nih.gov

Table 1: Representative Post-Synthetic Modifications via Sonogashira Coupling

This table is based on analogous reactions with similar ethynylphenyl-containing scaffolds.

| Coupling Partner (Heteroaryl Iodide) | Product | Yield (%) | Reference |

| 2-Iodopyridine | 2-(4-((2-Pyridyl)ethynyl)phenyl)thiophene | 40-79 | nih.gov |

| 3-Iodopyridine | 2-(4-((3-Pyridyl)ethynyl)phenyl)thiophene | 40-79 | nih.gov |

| 2-Iodopyrazine | 2-(4-((2-Pyrazyl)ethynyl)phenyl)thiophene | 40-79 | nih.gov |

| 2-Iodothiophene | 2-(4-((2-Thienyl)ethynyl)phenyl)thiophene | 40-79 | nih.gov |

| 2,5-Diiodothiophene | 1,4-Bis((4-(thiophen-2-yl)phenyl)ethynyl)thiophene | 30 | nih.gov |

Functionalization of the Thiophene Ring

The thiophene ring in the core structure is susceptible to various modifications, primarily through electrophilic substitution and metalation. Thiophene is known to be significantly more reactive than benzene in electrophilic substitution reactions. numberanalytics.comwikipedia.org This allows for the selective introduction of functional groups onto the thiophene ring even in the presence of the phenyl ring.

Electrophilic Substitution: Common electrophilic substitution reactions applicable to the thiophene moiety include halogenation (bromination and iodination), nitration, and Friedel-Crafts acylation. numberanalytics.comwikipedia.org Bromination, for example, can be achieved using reagents like N-bromosuccinimide (NBS). d-nb.info The substitution typically occurs at the 5-position (the carbon adjacent to the sulfur and distal to the phenyl group), which is the most activated position. wikipedia.org However, the reactivity of the thiophene ring can be influenced by the presence of other substituents. Electron-withdrawing groups, such as carbonyls, attached to the thiophene ring can reduce its electron density and deactivate it towards electrophilic attack. nih.gov

Metalation and Cross-Coupling: A powerful strategy for functionalizing the thiophene ring involves initial halogenation followed by a metal-catalyzed cross-coupling reaction. For example, a 2-bromo-5-arylthiophene derivative can be synthesized and then subjected to Suzuki cross-coupling with various aryl boronic acids. d-nb.info This palladium-catalyzed reaction is highly efficient for forming new carbon-carbon bonds. A typical procedure involves reacting the brominated thiophene derivative with an aryl boronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like potassium phosphate. d-nb.info This two-step sequence (bromination followed by Suzuki coupling) provides a versatile route to a wide array of 5-aryl-2-(4-ethynylphenyl)thiophene derivatives.

Another approach is the direct metalation of the thiophene ring using a strong base like butyllithium (B86547) (BuLi), which generates a highly reactive 2-lithiothiophene intermediate. wikipedia.org This nucleophilic species can then react with various electrophiles to introduce a wide range of functional groups. wikipedia.org

Table 2: Representative Strategies for Thiophene Ring Functionalization

| Reaction Type | Reagents/Conditions | Functional Group Introduced | Reference |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) in CCl₄ | Bromo (-Br) | d-nb.info |

| Suzuki Coupling | Aryl boronic acid, Pd(PPh₃)₄, K₃PO₄ | Aryl group | d-nb.info |

| Iodination | BuLi, perfluorohexyl iodide | Iodo (-I) | nih.gov |

| Metalation | Butyllithium (BuLi) | Lithio (-Li), precursor for other groups | wikipedia.org |

These post-synthetic modifications underscore the utility of this compound as a foundational building block for creating more complex and functionally diverse molecules for applications in materials science and medicinal chemistry.

Polymerization Studies of 2 4 Ethynylphenyl Thiophene Monomers

Electrochemical Polymerization Processes of Ethynylphenyl Thiophenes

Electrochemical polymerization is a powerful technique for synthesizing conjugated polymers directly onto an electrode surface, offering precise control over film thickness and morphology. researchgate.net For ethynylphenyl thiophenes, this process is typically carried out in a three-electrode cell containing a solution of the monomer in a solvent like dichloromethane (B109758) (DCM) with a supporting electrolyte, such as tetrabutylammonium (B224687) tetrafluoroborate (B81430) (TBABF₄). acs.orgresearchgate.net

The polymerization is initiated by applying an electrical potential to oxidize the monomer. However, the oxidation potential required for many thiophene (B33073) monomers can be relatively high. dtic.mil Research has shown that the addition of boron trifluoride diethyl etherate (BFEE) to the electrolyte solution can significantly lower the necessary polymerization potential. acs.orgrsc.org This is attributed to the interaction between the thiophene rings and boron trifluoride, which facilitates oxidation. acs.orgresearchgate.net The use of BFEE not only reduces the energy requirement but also improves the mechanical and electrical properties of the resulting polymer films. acs.orgrsc.org

Mechanistic Investigations of Electropolymerization

The mechanism of electropolymerization for thiophene derivatives is generally understood to proceed via an oxidative coupling pathway. The process begins with the oxidation of the thiophene monomer at the electrode surface to form a radical cation. Polymer growth is then accomplished through the subsequent coupling of these reactive species.

The prevailing proposed mechanism involves an electrophilic aromatic substitution where a radical cation attacks a neutral monomer. dtic.mil This is followed by a deprotonation and further oxidation step, leading to the elongation of the polymer chain. The rate of polymerization has been observed to be dependent on the monomer concentration, with studies on similar systems showing a first-order relationship. dtic.mil The initial oxidation can be observed in cyclic voltammetry scans, with subsequent scans showing the characteristic growth of the polymer film as new redox peaks appear and increase in intensity. dtic.mil

Formation and Characterization of Polymeric Thin Films

Electrochemical polymerization results in the deposition of a polymeric thin film onto the working electrode. The growth of these films can be monitored in real-time by techniques such as cyclic voltammetry, where an increase in the anodic and cathodic peak currents with each potential cycle indicates successful polymer deposition. dtic.mil Chronoamperometry, where a constant potential is applied, is another technique used for film growth, characterized by a decrease in current as the conductive polymer coats the electrode. winona.edu

The resulting films are characterized by various methods to determine their properties.

Morphology and Porosity: Scanning electron microscopy (SEM) is used to visualize the surface structure of the films. When designed to be porous, nitrogen gas sorption measurements are used to determine the specific surface area (BET), pore volume, and pore size distribution. acs.orgresearchgate.net Films produced via electropolymerization in BFEE/DCM mixtures have been shown to exhibit optimized porosity, leading to high surface areas. acs.orgresearchgate.net

Thermal Stability: Thermogravimetric analysis (TGA) is employed to assess the thermal stability of the polymer films, with many thiophene-based networks showing good stability at high temperatures. acs.org

Electrochemical Properties: Cyclic voltammetry is used not only to synthesize the films but also to characterize their electrochemical behavior, such as their redox activity and stability upon repeated cycling. acs.org

Table 1: Electrochemical Polymerization Parameters for Thiophene-Based Monomers

| Parameter | Value / Condition | Source |

|---|---|---|

| Technique | Cyclic Voltammetry, Constant Potential Electrolysis | winona.eduresearchgate.net |

| Solvent | Dichloromethane (DCM), Acetonitrile | acs.orgresearchgate.net |

| Supporting Electrolyte | 0.1 M Tetrabutylammonium tetrafluoroborate (TBABF₄) | acs.orgresearchgate.net |

| Additive for Potential Reduction | Boron Trifluoride Diethyl Etherate (BFEE) | acs.orgrsc.org |

| Working Electrode | Platinum, Glassy Carbon, ITO Glass | researchgate.netwinona.edu |

Chemical Oxidative Polymerization Methods

Beyond electrochemical methods, chemical oxidative polymerization offers a route to produce bulk quantities of ethynylphenyl thiophene-based polymers as powders. acs.org This method involves the use of a chemical oxidizing agent to initiate the polymerization of the monomer in solution.

A commonly used oxidant for this purpose is iron(III) chloride (FeCl₃). acs.orgresearchgate.net The polymerization is typically carried out by dissolving the monomer in a suitable organic solvent, such as chloroform, and then adding the FeCl₃ oxidant at room temperature. acs.org This process leads to the precipitation of the polymer, which can then be collected, purified, and characterized. This technique has been successfully used to synthesize microporous polymer networks (MPNs) in high yields. acs.org

Formation of Microporous Polymer Networks (MPNs)

A key outcome of the polymerization of rigid, cross-linkable monomers like 2-(4-ethynylphenyl)thiophene is the formation of Microporous Polymer Networks (MPNs). acs.orgresearchgate.net These materials are characterized by their permanent porosity and exceptionally high specific surface areas. acs.org Both chemical and electrochemical polymerization techniques have been effectively utilized to create these networks. acs.orgnih.gov

The synthesis strategy often involves the use of monomers with multiple polymerizable sites or the cross-coupling of different monomers, such as through the palladium-catalyzed Sonogashira-Hagihara reaction, to build a rigid, three-dimensional framework. rsc.orgacs.org The resulting MPNs, whether in powder form from chemical polymerization or as thin films from electropolymerization, exhibit significant porosity. For instance, tetraphenylmethane-cored thiophene networks have achieved BET surface areas (SBET) as high as 2020 m²/g for bulk powders and 2135 m²/g for thin films. acs.orgresearchgate.net These materials also demonstrate good thermal stability, often up to 450 °C. acs.org

Table 2: Properties of Thiophene-Based Microporous Polymer Networks (MPNs)

| Property | Thin Film | Powder | Source |

|---|---|---|---|

| Synthesis Method | Electrochemical Polymerization | Chemical Oxidative Polymerization | acs.org |

| Max. BET Surface Area (SBET) | 2135 m²/g | 2020 m²/g | acs.orgresearchgate.net |

| Thermal Stability | Good | Stable up to 450 °C | acs.org |

| Application Potential | Gas Sorption, Electrochemical Sensing | Gas Sorption, Catalysis | acs.orgresearchgate.net |

Fabrication of Conjugated Polymer Architectures for Specific Applications

The polymers derived from this compound feature a π-conjugated backbone, which imparts valuable optical and electronic properties. nih.gov The ability to fabricate these materials into specific architectures, such as highly porous networks or uniform thin films, allows for their application in various advanced technologies.

Gas Storage and Separation: The high surface area and microporous nature of the MPNs make them excellent candidates for gas capture and storage. acs.orgresearchgate.net The electron-rich thiophene units within the polymer framework can interact favorably with certain molecules. For example, thiophene-containing conjugated microporous polymers have demonstrated ultrahigh uptake capacity for iodine vapor, suggesting their potential use in addressing environmental contamination. rsc.org

Sensors: Polymer films electrochemically deposited on electrodes can function as chemical sensors. The interaction between an analyte and the electron-rich MPN film can lead to a measurable change in the electrochemical response. researchgate.net Thiophene-based MPN-modified electrodes have shown increased cathodic responses in the detection of electron-deficient nitroaromatic compounds, highlighting their potential in sensor applications. researchgate.net

Electronics and Optoelectronics: As a class, polythiophenes are renowned for their use in organic electronics. nih.gov The control over regioregularity and the introduction of functional groups, like the ethynylphenyl moiety, allow for the tuning of the polymer's energy levels (HOMO-LUMO gap). nih.gov This makes them suitable for use as active materials in organic field-effect transistors (OFETs), organic solar cells (OSCs), and light-emitting diodes (LEDs). nih.gov

Advanced Spectroscopic and Structural Characterization of 2 4 Ethynylphenyl Thiophene Based Materials

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-(4-ethynylphenyl)thiophene and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum of a related compound, 2-(phenylethynyl)thiophene, the aromatic protons of the thiophene (B33073) and phenyl rings typically appear as multiplets in the range of δ 6.99-7.65 ppm. umich.edu For instance, the protons on the thiophene ring can be observed around δ 7.23–7.16 (m, 1H) and 6.99 (dd, J = 4.9, 3.7 Hz, 1H), while the phenyl protons resonate between δ 7.65 – 7.52 (m, 2H) and 7.40 – 7.38 (m, 3H). umich.edu The specific chemical shifts and coupling constants are invaluable for confirming the connectivity of the atoms and the substitution pattern of the aromatic rings.

The ¹³C NMR spectrum provides complementary information. For 2-(phenylethynyl)thiophene, characteristic signals for the carbon atoms of the thiophene and phenyl rings are observed in the aromatic region (δ 126.2-141.6 ppm). umich.edu The ethynyl (B1212043) carbons typically resonate at distinct chemical shifts, which can be used to confirm the presence of the alkyne linkage.

Fluorine-19 (¹⁹F) NMR is employed when fluorine substituents are present in the molecule, offering high sensitivity and a wide chemical shift range, which is beneficial for detecting subtle changes in the electronic environment. For example, in fluorinated derivatives, the ¹⁹F NMR signals provide direct evidence of the fluorine atom's location and its interactions with neighboring groups.

Table 1: Representative ¹H and ¹³C NMR Data for Thiophene Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|

Note: Data is for a related compound and serves as a representative example.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The characteristic vibrational frequencies of the ethynyl (C≡C) and thiophene groups are of particular interest.

The C≡C stretching vibration of the ethynyl group typically appears as a sharp, weak to medium band in the region of 2100-2260 cm⁻¹. The terminal ≡C-H stretching vibration is also a key indicator, usually found as a sharp band around 3300 cm⁻¹.

The thiophene ring exhibits several characteristic vibrations. The C-H stretching vibrations of the aromatic ring are observed above 3000 cm⁻¹. The C=C stretching vibrations within the thiophene ring typically appear in the 1300-1500 cm⁻¹ region. iosrjournals.org The C-S stretching vibrations are generally found in the 600-800 cm⁻¹ range. iosrjournals.org For example, in a study of 2-thiophene carboxylic acid, C-S stretching modes were identified at 852 and 649 cm⁻¹ theoretically. iosrjournals.org

Table 2: Characteristic FT-IR Frequencies for this compound and Related Structures

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Ethynyl (C≡C) | C≡C Stretch | 2100 - 2260 |

| Ethynyl (≡C-H) | ≡C-H Stretch | ~3300 |

| Thiophene Ring | Aromatic C-H Stretch | >3000 |

| Thiophene Ring | C=C Stretch | 1300 - 1500 |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides insights into the electronic transitions within the molecule. The π-conjugated system of this compound, comprising the phenyl ring, ethynyl linker, and thiophene ring, gives rise to characteristic absorption bands.

The UV-Vis spectrum of thiophene itself shows a strong absorption band around 235 mμ. nii.ac.jp For substituted thiophenes, the position and intensity of the absorption bands are influenced by the nature and position of the substituents. A 2-substituent on a thiophene ring generally conjugates more strongly with the ring than a 3-substituent, leading to shifts in the absorption maxima. nii.ac.jp

In donor-acceptor systems based on thiophene, such as those used as fluorescent biomarkers, the introduction of different groups can dramatically shift the spectroscopic profile. The main absorption peak is typically attributed to π-π* transitions within the conjugated backbone. nih.gov For instance, in pentameric thiophene ligands, the main absorption peak can be found around 450 nm and can be shifted to 500-530 nm by introducing acceptor moieties. nih.gov The planarity of the conjugated π-system is also a key factor, with more planar conformations leading to spectroscopic shifts.

Electropolymerization Characterization via Cyclic Voltammetry (CV) and Spectroelectrochemistry

The electropolymerization of this compound can be effectively studied using cyclic voltammetry (CV). This technique allows for the in-situ monitoring of the polymer film deposition on an electrode surface. During electropolymerization, the current response changes with each potential cycle, indicating the growth of a conductive polymer film. researchgate.net The oxidation potential of the monomer is a critical parameter, and for thiophene and its derivatives, polymerization typically occurs at positive potentials. winona.edu The addition of additives like boron trifluoride diethyl etherate (BFEE) can significantly reduce the required polymerization potential and improve the properties of the resulting polymer films. acs.org

Spectroelectrochemistry combines UV-Vis spectroscopy with electrochemistry, allowing for the observation of changes in the electronic absorption spectra of the polymer film as a function of the applied potential. This provides information about the electronic structure of the polymer in its different oxidation (doped) and neutral (dedoped) states. As the polymer is oxidized, new absorption bands corresponding to polarons and bipolarons appear at lower energies (longer wavelengths).

Morphological Analysis via Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is used to investigate the surface morphology of materials derived from this compound, particularly the polymer films produced by electropolymerization. SEM images reveal details about the film's texture, porosity, and uniformity. The morphology of the polymer can be influenced by the polymerization conditions, such as the solvent, electrolyte, and monomer concentration. For instance, SEM has been used to observe the morphology of polythiophene nanofibers grown in hollow TiO2 nanotube arrays. researchgate.net

X-ray Diffraction and Crystallographic Analysis for Solid-State Structures

For thiophene derivatives, the planarity of the thiophene ring and the dihedral angles between the thiophene and phenyl rings are important structural parameters. nih.gov In the crystal structure of related compounds, the thiophene ring is often found to be essentially planar. nih.gov Intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the molecular packing in the crystal lattice, can also be elucidated. nih.govfigshare.com For example, in some thiophene derivatives, N-H···O hydrogen bonds can link molecules into specific ring motifs. nih.gov

Mass Spectrometry Techniques (ESI-MS, GC-MS, HRMS) for Molecular Weight and Purity Assessment

Mass spectrometry is a crucial analytical technique for determining the molecular weight and assessing the purity of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique suitable for analyzing polar and thermally labile molecules. It is often used to confirm the molecular weight of synthesized compounds by observing the molecular ion peak (e.g., [M+H]⁺). umich.edu

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is useful for analyzing volatile and thermally stable compounds like 2-ethynylthiophene. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This is a powerful tool for confirming the identity of a newly synthesized compound and ensuring its purity. umich.edu For instance, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2-(Phenylethynyl)thiophene |

| 2-Thiophene carboxylic acid |

| Boron trifluoride diethyl etherate |

| Polythiophene |

| TiO2 |

Theoretical and Computational Investigations of 2 4 Ethynylphenyl Thiophene Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic properties of thiophene-phenylene systems. By employing various functionals, such as B3LYP, in conjunction with appropriate basis sets like 6-31G**, researchers can perform full geometry optimizations and calculate a range of important electronic characteristics. These calculations take into account electron correlation, offering a significant advantage over conventional Hartree-Fock procedures.

A key aspect of understanding the electronic behavior of these compounds lies in the analysis of their frontier molecular orbitals (FMOs): the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the electronic and optical properties of the material. derpharmachemica.com

Studies on various thiophene-based systems have shown that the HOMO and LUMO are often spread across the entire π-conjugated backbone. derpharmachemica.com The HOMO typically exhibits anti-bonding character between adjacent fragments and bonding character within each unit, while the LUMO shows bonding character between adjacent fragments. derpharmachemica.com The energies of these orbitals can be tuned by modifying the molecular structure, such as by adding different electron-donating or electron-accepting groups, which in turn affects the HOMO-LUMO gap. derpharmachemica.comrsc.org For instance, in a series of D-π-A molecules based on thienopyrazine and thiophene (B33073), the calculated HOMO-LUMO gaps were found to be in the range of 1.858 to 1.959 eV. derpharmachemica.com The strategic placement of phenylene units within a thiophene oligomer chain has been shown to decrease the energy gap.

The HOMO and LUMO energy levels are fundamental to the molecule's reactivity and its potential use in electronic devices. wikipedia.orglibretexts.org The HOMO energy is related to the ionization potential (the energy required to remove an electron), while the LUMO energy is related to the electron affinity (the energy released when an electron is added). These values can be estimated using Koopmans' theorem, which relates them to the energies of the frontier orbitals.

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Selected Thiophene-Based Systems

DFT calculations are invaluable for predicting and interpreting the spectroscopic signatures of molecules, including their infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra. rsc.orgresearchgate.netresearchgate.net Theoretical calculations of vibrational frequencies can aid in the assignment of experimental IR and Raman spectra. researchgate.netmdpi.com For instance, in the study of 2-(4-methoxyphenyl)benzo[d]thiazole, DFT methods like B3LYP with the 6-311G(d,p) basis set were used to calculate the vibrational spectra, which showed good agreement with experimental data after applying appropriate scaling factors. mdpi.com

Similarly, TD-DFT can be employed to predict UV-Vis absorption spectra, providing insights into the electronic transitions occurring within the molecule. e3s-conferences.orgresearchgate.net The calculated maximum absorption wavelengths (λmax) and oscillator strengths (f) can be compared with experimental measurements. e3s-conferences.org For a series of thienothiophene-based compounds, the simulated UV-Vis spectra were obtained using the ZINDO method on DFT-optimized geometries. e3s-conferences.org

Furthermore, DFT calculations using the Gauge-Including Atomic Orbital (GIAO) method can predict ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical values, often calculated in both the gas phase and in a solvent, can be compared with experimental NMR data to confirm the molecular structure. researchgate.net

Understanding the three-dimensional structure of these molecules is essential, and DFT calculations are routinely used to perform geometry optimizations to find the most stable conformation. mdpi.com The optimization process involves finding the minimum energy structure on the potential energy surface. For 2-(4-methoxyphenyl)benzo[d]thiazole, a rigorous conformational analysis was performed to establish the most stable structure before further calculations were carried out. mdpi.com The optimized geometric parameters, such as bond lengths and dihedral angles, provide a detailed picture of the molecular structure. For example, in thiophene-phenylene systems, the presence of alternating rings can influence the dihedral angles between them.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT that allows for the investigation of electronically excited states. researchgate.netrsc.org It has become a popular tool for calculating properties related to the absorption and emission spectra of molecules. rsc.org However, it is important to note that for certain thiophene-based compounds, standard TD-DFT methods can sometimes yield qualitatively incorrect results, such as incorrect state ordering and excitation characters. nih.gov In such cases, alternative methods like ADC(2) or CC2 may provide a more accurate description. nih.gov

Despite these potential challenges, TD-DFT is widely used to predict excitation energies and oscillator strengths, which are crucial for understanding the photophysical properties of these materials. derpharmachemica.comnih.gov For instance, TD-DFT calculations on novel organic donor-π-acceptor molecules based on thienopyrazine and thiophene, using the CAM-B3LYP functional, were able to reasonably predict excitation energies and absorption spectra. derpharmachemica.com

Analysis of Charge Transfer Dynamics and Electronic Reorganization Energies

The efficiency of charge transport in organic materials is intrinsically linked to charge transfer dynamics and reorganization energies. The reorganization energy (λ) is a key parameter in Marcus theory and represents the energy required to distort the molecule and its surrounding environment from the equilibrium geometry of the neutral state to that of the charged state. It is composed of an internal (intramolecular) and an external (solvent) component. nih.gov

Computational studies on triphenylamine-ethynylene fused acene derivatives have shown that sulfur-doped tricyclic arene backbones, such as benzodithiophene, can effectively suppress high-frequency vibrational modes, leading to a reduction in the reorganization energy to as low as 146.1 meV. arxiv.org Lower reorganization energies are generally desirable for efficient charge transfer. The external reorganization energy (λext) is particularly important in condensed-phase electron transfer processes. nih.gov Advanced computational methods combining classical molecular dynamics and electronic structure calculations can be used to determine λext. nih.gov

Aromaticity Assessment in Thiophene-Containing Systems

The aromaticity of five-membered heterocycles generally follows the order: thiophene > pyrrole (B145914) > furan. pharmaguideline.comslideshare.net This trend is related to the electronegativity of the heteroatom; the less electronegative sulfur in thiophene holds its lone pair electrons less tightly, allowing for greater delocalization into the π-system. pharmaguideline.com The inclusion of a heteroatom and the position of other atoms, like nitrogen in aza-derivatives, can significantly impact the aromaticity. nih.gov Generally, a more uniform distribution of π-electrons leads to greater aromaticity. nih.gov

Table 2: Compound Names Mentioned in the Article

Optoelectronic and Electronic Applications of 2 4 Ethynylphenyl Thiophene Materials

Organic Field-Effect Transistors (OFETs) and Thin-Film Transistors (OTFTs)

Derivatives of 2-(4-ethynylphenyl)thiophene are promising candidates for the active layer in organic field-effect transistors (OFETs) and organic thin-film transistors (OTFTs). The performance of these devices is highly dependent on the molecular packing and thin-film morphology of the organic semiconductor.

New solution-processable organic semiconductors have been synthesized and characterized for p-type OFETs. ntu.edu.tw By expanding the central core conjugation of the molecular backbone, researchers have been able to enhance intermolecular interactions, leading to more efficient charge transport channels. For instance, the highest mobility of 0.016 cm² V⁻¹ s⁻¹ was achieved with a solution-sheared film of a derivative with an extended conjugated core. ntu.edu.tw Blending these small molecules with polymers has been shown to significantly improve charge mobility. A blend of DTTR-TT with the polymer PDTT-SBT resulted in a hole mobility of 0.22 cm² V⁻¹ s⁻¹, a substantial increase from the pristine small molecule (0.0009 cm² V⁻¹ s⁻¹) and the polymer alone (0.067 cm² V⁻¹ s⁻¹). ntu.edu.tw

The introduction of alkyl chains at the β-position of the dithienothiophene (DTTR) unit enhances solubility and hole transfer efficiency. ntu.edu.tw This allows for the fabrication of solution-processable OFETs. Similarly, star-shaped conjugated molecules with a fused thieno[3,2-b]thiophene (B52689) moiety have been used in bottom-gate bottom-contact OTFTs. nih.gov Blending these molecules with polystyrene improved film formation and increased device mobility by an order of magnitude, with the highest field-effect mobilities reaching the order of 10⁻³ cm²/Vs in air. nih.gov

Further research into benzo[b]thieno[2,3-d]thiophene (BTT) derivatives has yielded p-channel OFETs with hole mobilities up to 0.005 cm²/Vs and a current on/off ratio greater than 10⁶. mdpi.com The deposition of a fused-ring thieno-thiophene polymer on various self-assembled monolayers has also been shown to influence FET mobility and turn-on voltage by altering the polymer's crystallinity at the interface. rsc.org

Table 1: Performance of this compound based OFETs and OTFTs

| Material | Device Type | Mobility (cm² V⁻¹ s⁻¹) | On/Off Ratio | Processing |

|---|---|---|---|---|

| DTTR-TTA | OFET | 0.016 | - | Solution-sheared |

| DTTR-TT / PDTT-SBT Blend | OFET | 0.22 | - | Solution-blended |

| Star-shaped thieno[3,2-b]thiophene | OTFT | ~10⁻³ | - | Solution-processed |

Organic Light-Emitting Diodes (OLEDs) and Emissive Materials

The tunable photophysical properties of this compound derivatives make them suitable for use as emitters in organic light-emitting diodes (OLEDs). By designing donor-π-acceptor (D-π-A) type molecules, researchers can achieve efficient electroluminescence.

A D-π-A compound, DMB-TT-TPA, which incorporates triphenylamine (B166846) as the donor and dimesitylboron as the acceptor linked by a thieno[3,2-b]thiophene (TT) π-conjugated spacer, has been successfully used as an emitter in a solution-processed OLED. beilstein-journals.orgresearchgate.netbeilstein-archives.orgnih.govbeilstein-archives.org This material exhibits a high fluorescence quantum yield of 86% in solution and 41% in the solid state. beilstein-journals.orgresearchgate.netbeilstein-archives.orgnih.govbeilstein-archives.org The resulting OLED demonstrated a low turn-on voltage and achieved a maximum power efficiency of 6.70 lm/W, a current efficiency of 10.6 cd/A, and an external quantum efficiency of 4.61%. beilstein-journals.orgresearchgate.netbeilstein-archives.orgnih.gov

The design of these fluorophores, with a D-π-A architecture, facilitates efficient intramolecular charge transfer, leading to the observed high quantum efficiencies and strong electroluminescence. beilstein-journals.orgresearchgate.net The thermal stability and photophysical properties of these materials are crucial for the operational lifetime and performance of OLED devices.

Organic Photovoltaic Cells (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

In the realm of solar energy conversion, derivatives of this compound have been investigated as donor materials in organic photovoltaic (OPV) cells and as sensitizers in dye-sensitized solar cells (DSSCs).

In DSSCs, the rigidity of the thiophene-based dye plays a significant role in the photovoltaic performance. A dye based on a rigid dithieno[3,2-b:2′,3′-d]thiophene structure, when incorporated into a P3HT/nc-TiO₂ solar cell, yielded a higher power conversion efficiency of 0.3% compared to a more flexible terthiophene-based dye. nih.gov This improvement is attributed to better charge carrier separation due to the rigid structure. nih.gov The introduction of ethynyl-thiophene chromophores on ruthenium sensitizers has also been shown to enhance the molar extinction coefficient and, consequently, the performance of DSSCs. researchgate.net A ruthenium complex with a 4,4′-bis((3-hexylthiophen-2-yl)ethynyl)-2,2′-bipyridine ligand achieved a monochromatic incident photon-to-collected electron conversion efficiency of 44.1%. researchgate.net

Furthermore, new dipolar sensitizers containing an ethyl thieno[3,4-b]thiophene-2-carboxylate (ETTC) unit have been synthesized for n-type DSSCs, achieving a conversion efficiency of 5.31%. nih.govntnu.edu.tw In the context of OPVs, a novel copolymer, 2,3,4,5-tetrathienylthiophene-co-poly(3-hexylthiophene-2,5-diyl) (TTT-co-P3HT), was synthesized as a donor material. nih.govresearchgate.net However, devices using this copolymer showed a lower power conversion efficiency (0.14%) compared to those with P3HT (1.15%), indicating less efficient electron/hole separation. nih.gov

Nonlinear Optical (NLO) Materials

The extended π-conjugation in this compound derivatives makes them attractive for applications in nonlinear optics (NLO). These materials can exhibit large second- and third-order optical nonlinearities, which are essential for technologies like optical data storage and signal processing.

The delocalization of π-electrons within the molecular framework is a key factor for achieving significant NLO responses. nih.gov Research has shown that replacing phenyl rings with less aromatic thiophene (B33073) moieties can enhance the second-order hyperpolarizability (β). cityu.edu.hk Two series of push-pull chromophores with thiophene-based π-conjugating spacers have been synthesized and characterized. acs.org Rigidifying the spacer through covalent bonds led to a significant enhancement of the molecular quadratic hyperpolarizability (μβ). acs.org Another series based on a 2,2'-bi(3,4-ethylenedioxythiophene) (BEDOT) spacer also showed a large enhancement of μβ. acs.org In contrast, introducing alkoxy groups on the thiophene ring, while causing a redshift in the absorption maximum, resulted in a decrease of μβ due to a reduction in the dipole moment. acs.org

Theoretical studies on non-fullerene acceptor-based compounds derived from DTS(FBTTh₂)₂ have also been conducted to explore their NLO properties. nih.gov These organic materials with large delocalized π-electron systems are promising candidates for high-performance NLO materials. nih.gov

Chemical and Biosensors

The sensitivity of the electronic and photophysical properties of this compound derivatives to their local environment makes them suitable for use in chemical and biosensors. Thiophene-based chemosensors have been developed for the detection of various analytes through fluorometric or colorimetric methods. researchgate.net

These sensors leverage the exceptional photophysical properties of thiophene derivatives. researchgate.net For instance, a probe for detecting hypochlorite (B82951) ions was designed based on the ring-opening reaction of a rhodamine moiety attached to a thiophene derivative. researchgate.net This probe exhibited a rapid response time of 10 seconds and a detection limit of 7 µmol/L. researchgate.net Another chemosensor was developed for the detection of thiocyanate (B1210189) ions. researchgate.net

Furthermore, derivatives of 2,5-bis(4-amidinophenyl)thiophene have shown potential as inhibitors of the botulinum neurotoxin serotype A metalloprotease, with some derivatives exhibiting submicromolar inhibition constants (Ki). nih.gov This highlights their potential in the development of biosensors and therapeutic agents.

Charge Transport Materials and Molecular Conductance Studies

The ability of this compound derivatives to efficiently transport charge carriers is fundamental to their application in various organic electronic devices. The introduction of different functional groups and the extension of the π-conjugated system can significantly influence their charge transport properties.

For example, two low-cost hole transport materials (HTMs), S1 and S2, were synthesized with a thiophene central core. rsc.org The introduction of an ethylene (B1197577) bridge in S2 expanded its conjugated structure, leading to a higher carrier mobility of 1.83 × 10⁻⁴ cm² V⁻¹ s⁻¹ compared to S1 (6.3 × 10⁻⁵ cm² V⁻¹ s⁻¹). rsc.org This resulted in a higher power conversion efficiency of 20.13% in perovskite solar cells based on S2. rsc.org

The insertion of a thienyl group between an anthracene (B1667546) core and diarylamine groups in another HTM resulted in an upward shift of the HOMO level and higher hole mobility. mdpi.com This is attributed to the electronic softness of the sulfur atoms, which enhances π-π and S···S interactions, thereby facilitating charge transport. mdpi.com Similarly, dopant-free bithieno thiophene (BTTI) core-based HTMs have shown promise for stable and efficient perovskite solar cells due to their expanded and conjugated system, which promotes efficient charge transportation. nih.gov

Development of Solution-Processable Organic Semiconductors

A significant advantage of organic semiconductors based on this compound is their potential for solution-based processing, which can lower fabrication costs and enable large-area device manufacturing. The development of soluble derivatives is a key area of research.

The introduction of alkyl chains onto the thiophene backbone is a common strategy to enhance solubility. ntu.edu.tw For example, β-alkylated DTTR end-capped units have been shown to greatly improve the solubility of the compound, allowing for the fabrication of solution-processable OFETs. ntu.edu.tw Similarly, the functionalization of star-shaped molecules with four alkyl chains promotes solubility, enabling the use of solution-processing techniques for OTFT fabrication. nih.gov

Researchers have also focused on developing solution-processable organic semiconductors with high glass transition temperatures for heat-resistant optoelectronic devices. rsc.org By using a helical rather than a planar tribenzotriazatruxene as the conjugated core, organic semiconductors with excellent solubility (over 200 mg mL⁻¹) and high glass transition temperatures (approaching 250 °C) have been developed. rsc.org These materials can be solution-processed into uniform and stable thin films. rsc.org

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Dithienothiophene | DTT |

| Tetrathienoacene | TTA |

| Dithienothiophenes | DTTR |

| Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] | PTAA |

| Indacenodithiophene–benzothiadiazole | C16IDT-BT |

| Dithienothiophene-thioalkylbithiophene | PDTT-SBT |

| Donor-π-acceptor | D-π-A |

| Dimesitylboron-thieno[3,2-b]thiophene-triphenylamine | DMB-TT-TPA |

| Thieno[3,2-b]thiophene | TT |

| Dithieno[3,2-b:2′,3′-d]thiophene-2-cyanoacrylic acid | - |

| [2,2':5′,2″-terthiophene]-5-cyanoacrylic acid | - |

| Benzo[b]thieno[2,3-d]thiophene | BTT |

| 2-(Benzo[b]thiophen-5-yl)benzo[b]thieno[2,3-d]thiophene | - |

| 2-(Benzo[b]thieno[2,3-d]thiophene-2yl)dibenzo[b,d]thiophene | - |

| Tetra(5-hexyl)thieno([3,2-b]thieno)anthracene | - |

| Tetra(5-hexylthieno[3,2-b]thieno)acridine | - |

| Tetra(5-hexylthieno)benzothieno[3,2-b]benzothiophene | - |

| Tetra(5-hexylthieno[3,2-b]thieno)benzothieno[3,2-b]benzothiophene | - |

| Polystyrene | PS |

| 4,4′-bis((3-hexylthiophen-2-yl)ethynyl)-2,2′-bipyridine | - |

| Ethyl thieno[3,4-b]thiophene-2-carboxylate | ETTC |

| 2,3,4,5-tetrathienylthiophene-co-poly(3-hexylthiophene-2,5-diyl) | TTT-co-P3HT |

| 2,2'-bi(3,4-ethylenedioxythiophene) | BEDOT |

| 2,5-bis(4-amidinophenyl)thiophene | - |

| Bithieno thiophene | BTTI |

| Tribenzotriazatruxene | - |

| Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate | PEDOT:PSS |

| Poly(3-hexylthiophene-2,5-diyl) | P3HT |

Supramolecular Assemblies and Coordination Chemistry Involving 2 4 Ethynylphenyl Thiophene Derivatives

Non-Covalent Interactions in Solid-State Structures

The solid-state arrangement of 2-(4-ethynylphenyl)thiophene derivatives is governed by a subtle interplay of various non-covalent interactions. The thiophene (B33073) ring's electron-rich nature facilitates π-π stacking, while the sulfur atom can act as a hydrogen bond acceptor or participate in more specific chalcogen bonding. ulb.ac.be The strategic placement of functional groups allows for the deliberate engineering of these interactions to guide the self-assembly process and control the final crystal packing.

Hydrogen bonds are a primary tool for directing the assembly of thiophene derivatives in the solid state. By incorporating functional groups capable of acting as hydrogen bond donors and acceptors, such as amides or carboxylic acids, robust and predictable networks can be formed. ulb.ac.bechemrxiv.org

For instance, studies on other thiophene-containing molecules have demonstrated how N-H···O and N-H···N hydrogen bonds can link individual molecules into extended one-dimensional structures. In one case, a thiophene-isothiourea derivative forms molecular ribbons where centrosymmetric rings built from N-H···O and N-H···N hydrogen bonds alternate along the chain. nih.gov The synthesis of diketopyrrolopyrrole (DPP) derivatives capped with thiophenes bearing amide-containing substituents is a strategy aimed at leveraging hydrogen-bonding to control aggregation and self-assembly properties. chemrxiv.org The formation of these bonds can also be influenced by the environment; for example, the use of protic solvents like methanol (B129727) or 2,2,2-trifluoroethanol (B45653) (TFE) can promote reactions by forming hydrogen bonds with substrates, thereby lowering energy barriers. acs.org

Table 1: Examples of Hydrogen Bonding in Thiophene Derivatives

| Compound Type | Interacting Groups | Resulting Motif/Structure | Reference |

| Thiophene-isothiourea | N-H···O, N-H···N | Molecular ribbons, S(6) and R2(2) rings | nih.gov |

| Thiophene-capped DPP | Amide groups | Controlled aggregation | chemrxiv.org |

| Indole derivative (in protic solvent) | Carbonyl group, protic solvent | Stabilization of reaction intermediate | acs.org |

Chalcogen bonding is a non-covalent interaction involving a Group 16 element (like the sulfur in thiophene) acting as an electrophilic region, known as a σ-hole. researchgate.net This σ-hole is a region of positive electrostatic potential located on the extension of a covalent bond to the chalcogen atom, which can interact favorably with a nucleophile (a lone pair or π-electrons). ulb.ac.beresearchgate.net

The sulfur atom in the thiophene ring is a key participant in these interactions, which can influence molecular conformation and crystal packing. ulb.ac.bersc.org Research has shown that these interactions are directional and can be a determining factor in the synthesis of targeted products. For example, a 1,4 N⋯S chalcogen bond was found to influence the biological activity and conformation of certain heterobiaryls. rsc.org The strength of these bonds can be modulated; for instance, chalcogen bonds involving sulfur and halogens have been shown through quantum-chemical exploration to be relatively weak. nih.gov Conversely, the σ-hole on a chalcogen atom can be "activated" or enhanced through oxidation of the molecule, leading to stronger interactions. This has been observed in tetrathiafulvalene (B1198394) derivatives where oxidation of the core strengthens the Se⋯N chalcogen bond. rsc.org

The aromatic, electron-rich core of the thiophene ring makes it highly conducive to π-π stacking interactions. ulb.ac.be These interactions are a dominant binding force in the assembly of many thiophene-based systems and play a crucial role in the formation of ordered nanostructures. nih.govnih.gov The self-organization of thiophene dendrimers into nanowires and 2-D crystals, for example, is heavily dependent on factors including π-stacking. nih.gov

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) Utilizing Ethynyl (B1212043) Linkers

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are crystalline porous materials constructed from molecular building blocks—organic linkers and metal ions/clusters (for MOFs) or just organic linkers (for COFs). tcichemicals.comresearchgate.net The geometry, length, and functionality of the linker molecules are critical as they dictate the topology, pore size, and internal surface properties of the resulting framework. researchgate.net The ethynyl group present in this compound makes it a prime candidate for a rigid, linear linker in the construction of such materials.

Thiophene-based linkers are of particular interest for imparting specific electronic or catalytic properties to the framework. mdpi.com However, constructing highly crystalline COFs from thiophene can be challenging because its five-membered ring does not provide the typical 60°, 120°, or 180° angles that facilitate the formation of regular, extended lattices. mdpi.com Despite this, several thiophene-based COFs have been successfully synthesized, often through Schiff base reactions to form stable imine linkages. rsc.org In these frameworks, both the imine nitrogen and the thiophene sulfur can act as active sites for applications like iodine capture. rsc.org Similarly, thiophene-containing ligands have been incorporated into MOFs, creating materials with applications in photocatalysis and sensing. nih.govrsc.org The design of these frameworks often involves the strategic functionalization of linkers to create specific binding sites or to tune electronic properties. researchgate.netarxiv.org

Table 2: Frameworks Incorporating Thiophene-Based Linkers

| Framework Type | Linker/Building Block Example | Synthesis Method | Key Feature/Application | Reference |

| COF | Thiophene-based diamine and trialdehyde | Schiff base reaction | Iodine sorption, active N and S sites | rsc.org |

| MOF | Thienyl-substituted triazole ligands (PTTzH, BTTzH) | Solvothermal | Photocatalytic degradation of pollutants | nih.gov |

| COF | Thieno[3,2-b]thiophene-2,5-diyldiboronic acid | Solvothermal condensation | High surface area, porous structure | mdpi.com |

| MOF | Thiophenedicarboxylate | Solvothermal | Luminescence sensing of heavy metals | rsc.org |

Coordination with Transition Metal Complexes (e.g., Ruthenium)

The this compound scaffold is an excellent platform for designing ligands for transition metal complexes. The thiophene ring, the phenyl group, and the ethynyl moiety can all potentially interact with a metal center, offering multiple modes of coordination. Ruthenium(II) complexes, in particular, have been extensively studied for applications ranging from catalysis to medicine. nih.govnih.gov These complexes often adopt a stable 18-electron "piano-stool" geometry, where an η6-arene ring (like the phenyl group in the ligand) coordinates to the ruthenium center. nih.gov

The design and synthesis of thiophene-based ligands are central to developing functional metal complexes. nih.govnih.gov The this compound unit can be further functionalized to tune the electronic and steric properties of the resulting complex. A common synthetic strategy involves the Sonogashira cross-coupling reaction, where the terminal alkyne of a protected this compound derivative is coupled with an aryl or heteroaryl halide to build more elaborate ligand structures. nih.govrsc.org

The synthesis of the final metal complex typically involves reacting the designed ligand with a suitable metal precursor. For ruthenium(II) complexes, this can be achieved through a reductive route starting from RuCl₃·3H₂O or via ligand replacement reactions using a precursor like [(p-cymene)RuCl₂]₂. rsc.org For example, phosphine-functionalized thiophene ligands can react with these ruthenium precursors to yield monomeric Ru(II) complexes. rsc.org Another approach involves the synthesis of polydentate ligands, such as thiophene-based salen-type ligands, which can then be reacted with metal salts like CuCl₂ to form bimetallic complexes. researchgate.net This modular approach to ligand design and complex synthesis allows for the creation of a wide array of coordination compounds with tailored properties.

Photoinduced Processes in Metal-Thiophene Complexes

The incorporation of thiophene-based ligands, such as derivatives of this compound, into metal complexes gives rise to a rich variety of photoinduced processes. These processes are largely dictated by the nature of the metal center, the ancillary ligands, and the specific structure of the thiophene-containing moiety. The strong σ-donating and π-accepting capabilities of such ligands, combined with the heavy atom effect of the metal, can significantly influence the photophysical properties, leading to applications in areas like photocatalysis and luminescent materials.

Platinum(II) complexes bearing thiophene-derived ligands have been a significant area of investigation. For instance, the photophysical properties of platinum(II) complexes with thiophene-derived cyclohexyl diimine ligands have been probed. These complexes exhibit lowest energy absorption bands in the 400–500 nm range, which are assigned to metal-to-ligand charge transfer (MLCT) transitions. nih.gov In contrast, the corresponding platinum(IV) complexes show higher energy absorption bands around 350 nm. nih.gov The electronic inequivalence of the aromatic rings in the diimine ligand is evident in the highest occupied molecular orbitals (HOMOs) of both Pt(II) and Pt(IV) complexes. nih.gov

In a series of platinum(II) complexes with a chromophore-acceptor dyad, photoinduced electron transfer has been demonstrated to enhance photocatalytic hydrogen evolution. rsc.org These systems, containing a [Pt(C^N^N)] chromophore, can facilitate intramolecular electron transfer, which improves the efficiency of hydrogen production compared to systems with separate components. rsc.org The efficiency of this process can be sensitive to subtle changes in the ligand structure, such as the placement of methyl groups. rsc.org

Furthermore, studies on platinum complexes with phenyl-ethynyl oligomers, which are structurally analogous to this compound, reveal complex photophysical behavior. nih.gov While conjugation through the platinum atom is observed in the singlet excited states, the triplet states exhibit more intricate characteristics. nih.gov The lowest triplet excited state (T1) is described as having metal-to-ligand charge-transfer character and is likely localized on a single ligand. nih.gov Conversely, higher triplet states (Tn) appear to possess ligand-to-metal charge-transfer character. nih.gov The influence of the platinum atom on the triplet state lifetime is most pronounced for shorter oligomers. nih.gov

Luminescent bimetallic platinum(II) complexes featuring bithienylacetylide ligands have also been synthesized. researchgate.net It is a known phenomenon that thiophenes can promote intersystem crossing in chromophores. researchgate.net The quantum yields of these complexes are influenced by the nature of the ligands attached to the platinum(II) center. researchgate.net

Gold(I) complexes with ethynyl thienothiophene and dithienothiophene ligands have been synthesized and shown to be luminescent. rsc.org The crystal structures of these complexes reveal linear coordination at the gold centers and intermolecular Au···S interactions, but no significant Au···Au contacts. rsc.org The luminescence in such d10 metal complexes can originate from ligand-to-metal charge transfer (LMCT) states, metal-centered (MC) states, or intraligand (IL) π-π* transitions. uoa.gr

The table below summarizes key photophysical data for some relevant metal-thiophene complexes.

| Complex Type | Ligand Type | Absorption Max (nm) | Emission Type | Reference |

| Platinum(II) | Thiophene-derived cyclohexyl diimine | 400-500 | MLCT | nih.gov |

| Platinum(IV) | Thiophene-derived cyclohexyl diimine | ~350 | - | nih.gov |

| Platinum(II) | Phenyl-ethynyl oligomers | - | Phosphorescence | nih.gov |

| Digold(I) | Ethynyl thienothiophene | - | Luminescence | rsc.org |

| Bimetallic Platinum(II) | Bithienylacetylide | - | Luminescence | researchgate.net |

Self-Assembly of Thiophene-Based Systems into Ordered Nanostructures

The ability of thiophene-based molecules, including derivatives of this compound, to self-assemble into well-defined nanostructures is a key feature that enables their use in various advanced materials and devices. This self-assembly is driven by a combination of non-covalent interactions, such as π-π stacking, van der Waals forces, and hydrogen bonding. The resulting ordered architectures can exhibit enhanced electronic and optical properties compared to the individual molecules.

A notable example is the self-assembly of a thiophene-based α-cyanostyrene derivative, which shares a similar π-conjugated backbone with this compound. This compound, (2Z,2′Z)-3,3′-(thiophene-2,5-diylbis(4,1-phenylene))bis(2-(pyridin-4-yl)acrylonitrile) (TPPA), forms nanoparticles in organic solvents like tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO), which are accompanied by strong fluorescence emission. nih.govresearchgate.net The morphology of these self-assembled structures is highly dependent on the solvent environment. With an increasing water fraction in a THF/water mixture, the morphology transitions from nanoparticles to nanofibers, which is associated with a decrease in fluorescence intensity and a red-shift in the emission spectrum. nih.govresearchgate.net

This controllable self-assembly can be further utilized to construct more complex functional systems. For instance, the co-assembly of TPPA with pillar nih.govarene leads to the formation of a host-guest complex. nih.govresearchgate.net In a specific ratio of TPPA to pillar nih.govarene and a particular THF/water mixture, this system can achieve white-light emission. nih.govresearchgate.net

The self-assembly of dipolar push-pull derivatives based on thieno[3,2-b]thiophene (B52689) into fluorescent organic nanoparticles (FONs) has also been reported. nih.gov These dyes form stable nanoparticles with diameters in the range of 20-45 nm through nanoprecipitation in water. nih.gov While the fluorescence is significantly reduced upon aggregation, the resulting nanoparticles exhibit high one-photon and two-photon brightness. nih.gov The optical properties of these FONs are heavily influenced by interchromophoric interactions that are promoted by the confinement within the nanoparticle structure. nih.gov